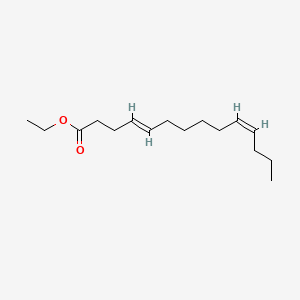

ethyl (4E,10Z)-tetradeca-4,10-dienoate

Descripción

Propiedades

Fórmula molecular |

C16H28O2 |

|---|---|

Peso molecular |

252.39 g/mol |

Nombre IUPAC |

ethyl (4E,10Z)-tetradeca-4,10-dienoate |

InChI |

InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h6-7,12-13H,3-5,8-11,14-15H2,1-2H3/b7-6-,13-12+ |

Clave InChI |

XEXAGQPDJKPIIM-NQFDUOLLSA-N |

SMILES isomérico |

CCC/C=C\CCCC/C=C/CCC(=O)OCC |

SMILES canónico |

CCCC=CCCCCC=CCCC(=O)OCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4E,10Z)-tetradeca-4,10-dienoate typically involves the use of stereoselective reactions to ensure the correct configuration of the double bonds. One common method involves the Wittig reaction, where a phosphorus ylide reacts with an aldehyde to form the desired double bonds . Another approach is the Claisen rearrangement, which is a thermal reaction that rearranges allyl vinyl ethers to form γ,δ-unsaturated carbonyl compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar stereoselective methods. The starting materials, such as 5-bromopentan-1-ol, are reacted with acrolein in a Grignard reaction to form key intermediates. These intermediates undergo further reactions, including oxidation and Wittig reactions, to yield the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of saturated esters or alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions.

Reduction: Lithium aluminium hydride (LAH) is a typical reducing agent used in these reactions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Saturated esters and alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl (4E,10Z)-tetradeca-4,10-dienoate has several applications in scientific research:

Medicine: Research into its potential biological activities and interactions with biological targets is ongoing.

Industry: It is used in the synthesis of pheromone analogs for pest control in agriculture.

Mecanismo De Acción

The mechanism of action of ethyl (4E,10Z)-tetradeca-4,10-dienoate in biological systems involves its interaction with specific receptors in insects. As a pheromone component, it binds to olfactory receptors in the target species, triggering behavioral responses such as attraction or mating . The molecular pathways involved include signal transduction mechanisms that lead to changes in insect behavior.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs: Ester Derivatives

Ethyl (4E,10Z)-tetradeca-4,10-dienoate vs. (4E,10Z)-Tetradeca-4,10-dienyl Acetate

Comparison with Polyunsaturated Analogs

The trienoic acid derivative (2E,6E,10Z)-12-hydroxy-10-(hydroxymethyl)-6-methyl-2-(4-methylpent-3-enyl)dodeca-2,6,10-trienoic acid (identified in Bacillus velezensis metabolites) shares conjugated double bonds but differs in functional groups (carboxylic acid vs. ester) and chain length .

Key Insight: The trienoic acid’s polar groups enhance solubility in aqueous environments, broadening its biological applicability compared to the lipophilic ethyl ester .

Isomer-Specific Stability and Activity

The E,Z configuration in this compound is critical for mimicking natural pheromones. Studies on analogous compounds show that deviations in double-bond geometry (e.g., 4E,10E or 4Z,10Z) significantly reduce bioactivity, as seen in pheromone receptor binding assays .

Actividad Biológica

Ethyl (4E,10Z)-tetradeca-4,10-dienoate, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound is a polyunsaturated fatty acid derivative characterized by two double bonds located at the 4th and 10th carbon positions. The molecular formula is CHO, and its synthesis typically involves reactions like Wittig olefination or enyne-epoxide reductive coupling.

Synthesis Overview:

- Starting Materials: Commonly derived from fatty acids or esters.

- Key Reactions:

- Wittig reactions to form the diene structure.

- Nickel-catalyzed coupling methods to enhance yield and selectivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest a potential therapeutic role in inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects

A study involving mice subjected to lipopolysaccharide (LPS) induced inflammation showed that treatment with this compound led to a significant decrease in paw edema and systemic inflammation markers compared to control groups.

The biological activities of this compound can be attributed to its structural features:

- Polyunsaturation: Enhances interaction with biological membranes.

- Functional Groups: The ester group may facilitate interactions with cellular receptors involved in inflammation and immune response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.